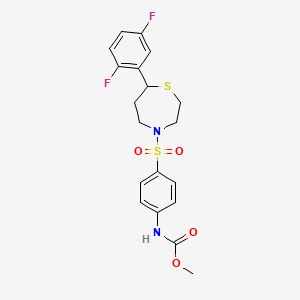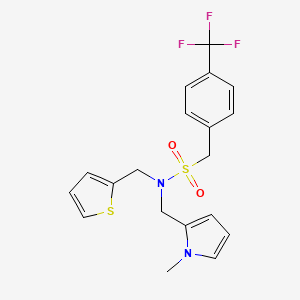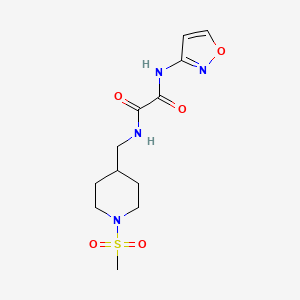![molecular formula C10H21NO2 B2719776 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol CAS No. 1544370-35-5](/img/structure/B2719776.png)
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol, also known as DMOP or DMOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. DMOP is a chiral molecule that possesses a hydroxyl group, an amine group, and an alkyl chain, making it a versatile compound that can be modified and synthesized to suit different research needs. In
科学的研究の応用
Structural and Conformational Analysis
One study focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures characterized by X-ray diffraction. The research provides a deep dive into the molecular geometry and the effects of different salts on the compound's conformation, indicating its utility in structural chemistry (Nitek et al., 2020).
Synthesis of Derivatives and Analogues
Another area of application is the synthesis of 2-aminofuran derivatives and their conversion into 6-aminopentafulvenes, showcasing the compound's versatility in organic synthesis. This work outlines a method under mild conditions, highlighting the compound's role in facilitating the synthesis of complex molecules (Shoji et al., 2017).
Corrosion Inhibition
The compound has been investigated for its potential in corrosion inhibition. A study synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and evaluated their performance in inhibiting carbon steel corrosion. This research emphasizes the compound's application in materials science, particularly in protecting metals from corrosion (Gao et al., 2007).
Photophysical Studies
Investigations into the photophysical properties of related compounds in aqueous mixtures with various alcohols have been conducted. This study explores the emission properties of probes in different solvent environments, contributing to our understanding of solvent effects on photophysical behavior, which is crucial for developing optical materials and sensors (Cerezo et al., 2001).
Metal Complex Formation
Research has also explored the use of amino-alcohol derivatives in forming metal complexes. A study on hexanuclear Fe(III) complexes and their thermal decomposition to undecanuclear species demonstrates the compound's utility in inorganic chemistry and materials science, particularly in synthesizing metal-organic frameworks with specific magnetic properties (Sañudo et al., 2011).
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of propargylic amines, showcasing its role in asymmetric synthesis. This application is crucial for producing chiral compounds with high enantiomeric excess, which are important in pharmaceuticals and fine chemicals (Fan & Ma, 2013).
特性
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(6-12)11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKFUNRTDLFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)



![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)


![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)